

# validation of deposit properties from nickel sulfamate vs. Watts bath

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A Comparative Guide to Nickel Deposits: Sulfamate vs. Watts Bath

For researchers, scientists, and professionals in fields requiring precise material properties, the choice of nickel electroplating bath is a critical decision. The two most prevalent options, the **nickel sulfamate** and the Watts bath, each offer a unique set of deposit characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for specific applications.

# **Key Performance Indicators: A Tabular Comparison**

The functional properties of the nickel deposit are paramount. The following table summarizes the key quantitative differences between deposits from a standard **nickel sulfamate** bath and a typical Watts bath. It is important to note that these values can be significantly influenced by bath composition, operating conditions, and the presence of additives.



Property	Nickel Sulfamate Deposit	Watts Bath Deposit	Test Method
Internal Stress	0 - 55 MPa (Tensile) [1][2]	125 - 185 MPa (Tensile)[1][2]	Bent Strip Method or Spiral Contractometer
Hardness (VHN)	200 - 550[3]	150 - 350 (without brighteners)[4]	Knoop or Vickers Microhardness Test
Ductility (% Elongation)	6 - 30%[3]	Lower than Sulfamate, varies with additives	Tensile Testing or Bend Tests
Corrosion Resistance	Superior due to higher purity[5][6]	Good, but lower than sulfamate without additives[5]	Neutral Salt Spray Test (ASTM B117)

# **In-Depth Analysis of Deposit Properties**

**Nickel sulfamate** baths are renowned for producing deposits with very low tensile stress.[3][7] In contrast, deposits from a Watts bath inherently exhibit higher tensile stress.[1][2] For applications involving components subject to flexing or fatigue, the low stress of sulfamate nickel is a distinct advantage, as high tensile stress can lead to premature failure.[3]

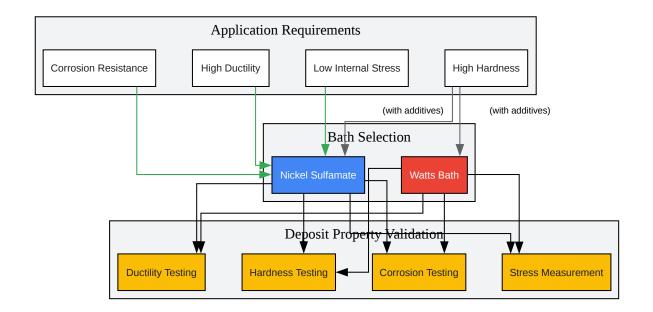
Hardness and Ductility: The hardness of the nickel deposit can be tailored in both bath types through the use of additives and by adjusting operating parameters.[8] However, **nickel sulfamate** deposits can achieve a wider range of hardness, from relatively soft to very hard, while maintaining good ductility.[3] Watts bath deposits, particularly when brighteners are used, tend to have increased hardness but at the expense of reduced ductility.[5][8] The relationship between hardness and ductility is often inverse; as one increases, the other tends to decrease.

Corrosion Resistance: The purity of the nickel deposit plays a crucial role in its resistance to corrosion. Sulfamate nickel deposits are typically of higher purity (99.9%) than those from a Watts bath, especially when the latter contains organic brighteners which can co-deposit sulfur. [5][6] This higher purity contributes to the superior corrosion resistance of sulfamate nickel in many environments.[5][6]



# Logical Workflow for Bath Selection and Deposit Validation

The following diagram illustrates the decision-making and validation process when choosing between **nickel sulfamate** and Watts baths for a specific application.



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Caption: Decision workflow for nickel bath selection.

# **Experimental Protocols**

To ensure accurate and reproducible comparisons, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited.

## **Internal Stress Measurement (Bent Strip Method)**

Objective: To quantify the internal stress of the nickel deposit.

Apparatus:



- Thin, flexible metal strips (e.g., beryllium copper or steel) of known dimensions.
- A plating block to hold the strip and expose only one side to the plating solution.
- A micrometer or other precise measuring device.

#### Procedure:

- Measure the initial straightness or curvature of the test strip.
- Mount the strip in the plating block, ensuring one side is completely masked.
- Immerse the assembly in the plating bath and plate to a specified thickness (e.g., 25 μm).
- After plating, remove the strip from the block, rinse, and dry it.
- · Measure the curvature of the plated strip.
- The internal stress can be calculated based on the change in curvature, the thickness of the strip and deposit, and the elastic properties of the strip material.

# **Hardness Testing (Knoop Microhardness)**

Objective: To determine the hardness of the nickel deposit.

## Apparatus:

- A microhardness tester equipped with a Knoop indenter.
- A properly prepared cross-section of the plated sample.

## Procedure:

- Plate a sample to a sufficient thickness to avoid the "anvil effect" from the substrate (typically >25 μm).[8]
- Mount the sample in a cross-section and polish it to a mirror finish.



- Use the microhardness tester to make indentations on the cross-section of the nickel deposit with a specific load (e.g., 100g).
- Measure the long diagonal of the resulting indentation.
- The Knoop hardness number is calculated based on the applied load and the measured diagonal length.

# **Ductility Testing (Bend Test)**

Objective: To assess the ductility of the nickel deposit.

## Apparatus:

- Plated test strips (e.g., 150 mm x 10 mm).
- · A mandrel of a specified diameter.

## Procedure:

- Plate a test strip of a standard material (e.g., brass or cold-rolled steel) with a specified thickness of nickel (e.g., 25-40 μm).[8]
- Bend the plated strip 180 degrees over the mandrel with the plated surface on the outside.
- Examine the bent area for any signs of cracking or peeling of the nickel deposit. The ability to withstand the bend without fracture is an indication of good ductility. A more quantitative measure can be obtained through tensile testing of plated foils.[9]

## **Corrosion Resistance Testing (Neutral Salt Spray)**

Objective: To evaluate the corrosion resistance of the nickel deposit.

## Apparatus:

- A salt spray cabinet conforming to ASTM B117 or ISO 9227 standards.[10]
- A 5% sodium chloride solution.



## Procedure:

- Place the plated samples in the salt spray cabinet.
- Expose the samples to a continuous fog of the salt solution at a controlled temperature (e.g., 35°C).[11]
- Periodically inspect the samples for the appearance of corrosion products (e.g., rust from a steel substrate).
- The time until the first appearance of corrosion or the percentage of the corroded area after a specific duration is used to rate the corrosion resistance.[10][12]

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